molecular formula C14H13N3O6S2 B4090033 N-{5-[(4-nitrophenyl)sulfonyl]-1,3-thiazol-2-yl}tetrahydrofuran-2-carboxamide

N-{5-[(4-nitrophenyl)sulfonyl]-1,3-thiazol-2-yl}tetrahydrofuran-2-carboxamide

Cat. No.: B4090033
M. Wt: 383.4 g/mol
InChI Key: JXVAMFQAKYEXGC-UHFFFAOYSA-N
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Description

N-{5-[(4-nitrophenyl)sulfonyl]-1,3-thiazol-2-yl}tetrahydrofuran-2-carboxamide is a complex organic compound that belongs to the class of sulfonamides and thiazoles This compound is characterized by the presence of a thiazole ring, a sulfonyl group, and a tetrahydrofuran moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{5-[(4-nitrophenyl)sulfonyl]-1,3-thiazol-2-yl}tetrahydrofuran-2-carboxamide typically involves multiple steps. One common method includes the reaction of 4-nitrobenzenesulfonyl chloride with a thiazole derivative under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane . The intermediate product is then reacted with tetrahydrofuran-2-carboxylic acid to form the final compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, microwave-assisted synthesis has been explored to reduce reaction times and improve overall efficiency .

Chemical Reactions Analysis

Types of Reactions

N-{5-[(4-nitrophenyl)sulfonyl]-1,3-thiazol-2-yl}tetrahydrofuran-2-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group yields an amino derivative, while substitution reactions can produce various sulfonamide derivatives .

Scientific Research Applications

N-{5-[(4-nitrophenyl)sulfonyl]-1,3-thiazol-2-yl}tetrahydrofuran-2-carboxamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-{5-[(4-nitrophenyl)sulfonyl]-1,3-thiazol-2-yl}tetrahydrofuran-2-carboxamide involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with enzymes and proteins, potentially inhibiting their activity. The thiazole ring may also play a role in binding to biological targets, affecting various cellular pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-{5-[(4-nitrophenyl)sulfonyl]-1,3-thiazol-2-yl}tetrahydrofuran-2-carboxamide is unique due to its combination of a thiazole ring, a sulfonyl group, and a tetrahydrofuran moiety. This unique structure imparts specific chemical and biological properties that are not commonly found in other similar compounds .

Properties

IUPAC Name

N-[5-(4-nitrophenyl)sulfonyl-1,3-thiazol-2-yl]oxolane-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13N3O6S2/c18-13(11-2-1-7-23-11)16-14-15-8-12(24-14)25(21,22)10-5-3-9(4-6-10)17(19)20/h3-6,8,11H,1-2,7H2,(H,15,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXVAMFQAKYEXGC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(OC1)C(=O)NC2=NC=C(S2)S(=O)(=O)C3=CC=C(C=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13N3O6S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-{5-[(4-nitrophenyl)sulfonyl]-1,3-thiazol-2-yl}tetrahydrofuran-2-carboxamide
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N-{5-[(4-nitrophenyl)sulfonyl]-1,3-thiazol-2-yl}tetrahydrofuran-2-carboxamide
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N-{5-[(4-nitrophenyl)sulfonyl]-1,3-thiazol-2-yl}tetrahydrofuran-2-carboxamide
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N-{5-[(4-nitrophenyl)sulfonyl]-1,3-thiazol-2-yl}tetrahydrofuran-2-carboxamide
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N-{5-[(4-nitrophenyl)sulfonyl]-1,3-thiazol-2-yl}tetrahydrofuran-2-carboxamide
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N-{5-[(4-nitrophenyl)sulfonyl]-1,3-thiazol-2-yl}tetrahydrofuran-2-carboxamide

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